![molecular formula C19H14ClN3O5 B2484135 N-(4-chlorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 847464-75-9](/img/structure/B2484135.png)
N-(4-chlorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, including esterification, etherification, reductive cyclization, nitration, and hydrolysis. For example, compounds with the dihydropyridine core and nitro-substituted aromatic rings have been synthesized through methodologies that might be adaptable for the target molecule (Du-lin, 2007).
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds, revealing significant details such as bond lengths, angles, and the overall three-dimensional arrangement. Such analyses provide insights into the stereochemistry and confirm the molecular configuration of synthesized compounds (Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
The presence of both chloro and nitro groups in N-(4-chlorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide makes it a candidate for various chemical reactions. For instance, nitro groups can participate in reduction reactions, while the chloro group could undergo nucleophilic substitution. The dihydropyridine core itself is known for its reactivity in hydrogen transfer reactions, emulating reducing agents like NAD(P)H (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022).
Physical Properties Analysis
The physical properties of such a compound would be influenced by its molecular structure, including solubility in various solvents, melting point, and crystal formation. The crystal structure determined through X-ray diffraction studies can provide insights into its solid-state properties, including intermolecular hydrogen bonding patterns which are crucial for understanding its behavior in different states (Shu & Long, 2023).
Chemical Properties Analysis
The chemical properties of N-(4-chlorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can be deduced from studies on similar molecules, which indicate potential reactivity due to the presence of functional groups such as the ester linkage, nitro, and chloro substituents. These groups can undergo a range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions, indicating a versatile reactivity profile suitable for further chemical manipulation (Gholivand, Mostaanzadeh, Koval’, Dušek, Erben, & Della Védova, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structural Activity Relationships (SAR)
This compound has been studied in the context of synthesizing human CB1 inverse agonists. Specific structure-activity relationship studies led to the development of potent and selective hCB1 inverse agonists, showcasing its importance in drug design and medicinal chemistry (Meurer et al., 2005).
Spectroscopic and Structural Studies
Investigations into the spectroscopic, structural, thermal, and antimicrobial characteristics of similar compounds reveal their potential in various scientific applications. These studies often focus on the interaction of these compounds with transition metals, providing insights into their chemical properties and potential uses (Sadeek et al., 2015).
Biological and Antimicrobial Applications
Antimicrobial Properties
Research has shown that derivatives of N-(4-chlorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial activities. These properties highlight its potential use in developing new antimicrobial agents, which could be important for medical and industrial applications (Desai et al., 2011).
Investigation in Drug Synthesis and Evaluation
The compound and its derivatives have been used in synthesizing various bioactive agents, highlighting its versatility in drug discovery. This includes the development of compounds with potential antidepressant and nootropic activities, again underscoring its significance in pharmacological research (Thomas et al., 2016).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c20-14-6-8-15(9-7-14)21-18(24)17-5-2-10-22(19(17)25)28-12-13-3-1-4-16(11-13)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOABCNZKREDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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